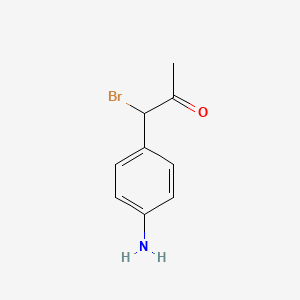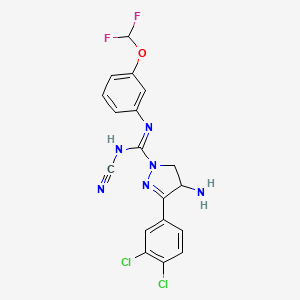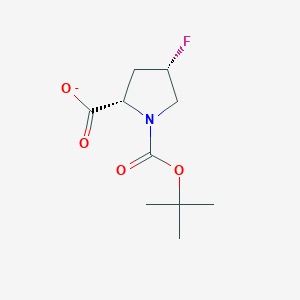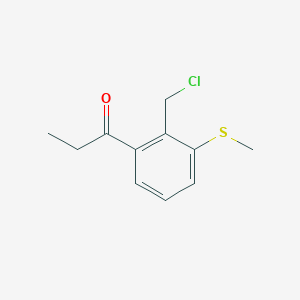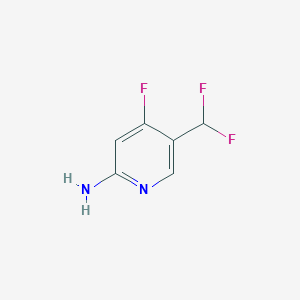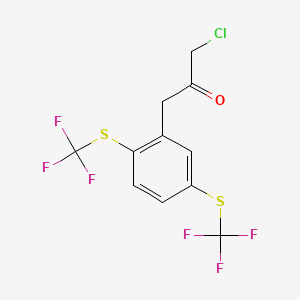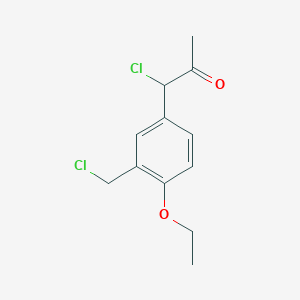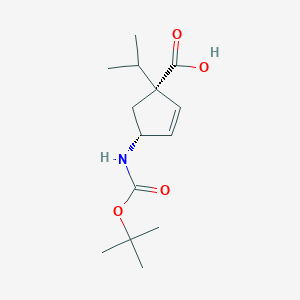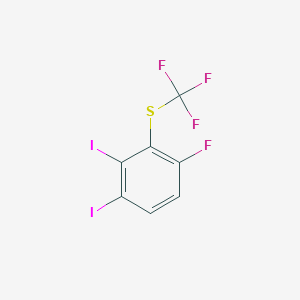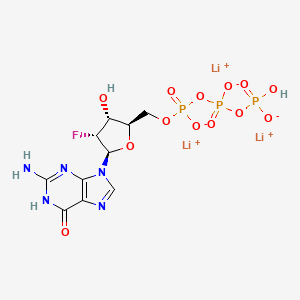
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate, lithium salt, 100mM solution is a modified nucleotide analog. It is a clear, colorless solution with a molecular formula of C10H12FLi3N5O13P3 and a molecular weight of 542.97 . This compound is primarily used in biochemical and molecular biology research, particularly in studies involving DNA synthesis and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor. The fluorination at the 2’ position is typically achieved using a fluorinating agent under controlled conditions. The triphosphate group is then introduced using a phosphorylation reagent. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be phosphorylated or dephosphorylated under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Used for introducing the fluorine atom.
Phosphorylation Reagents: Used for attaching the triphosphate group.
Enzymes: DNA polymerases can incorporate this nucleotide analog into DNA strands during synthesis.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and DNA strands containing the modified nucleotide .
Applications De Recherche Scientifique
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is widely used in scientific research, including:
Chemistry: As a standard for analytical methods.
Biology: In studies of DNA synthesis and repair.
Medicine: In anti-cancer research due to its potential to interfere with DNA replication in cancer cells.
Industry: In the production of diagnostic kits and reagents for molecular biology
Mécanisme D'action
The compound exerts its effects by being incorporated into DNA strands during synthesis. The presence of the fluorine atom at the 2’ position can alter the DNA structure and function, potentially inhibiting DNA replication and repair processes. This makes it useful in anti-cancer research, where it can interfere with the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine-5’-triphosphate: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate: Similar structure but with adenine instead of guanine.
2’-Fluoro-2’-deoxycytidine-5’-triphosphate: Similar structure but with cytosine instead of guanine
Uniqueness
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to the presence of the fluorine atom at the 2’ position, which can significantly alter its chemical and biological properties. This modification enhances its stability and makes it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C10H12FLi3N5O13P3 |
|---|---|
Poids moléculaire |
543.1 g/mol |
Nom IUPAC |
trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3.3Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t3-,4-,6-,9-;;;/m1.../s1 |
Clé InChI |
LJROCXPLGCSGGF-MPTIMWNFSA-K |
SMILES isomérique |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N=C(NC2=O)N |
SMILES canonique |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


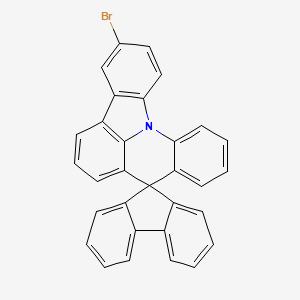
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
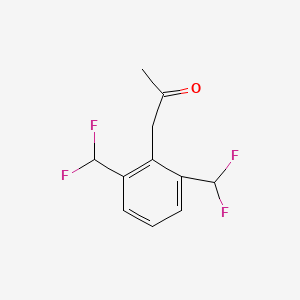
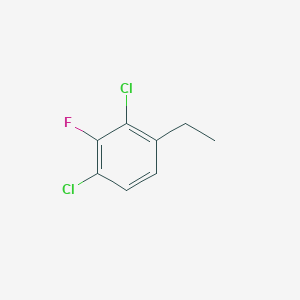
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
